2-(2,5-Dimethyl-phenyl)-N-hydroxy-acetamidine
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Overview
Description
2-(2,5-Dimethyl-phenyl)-N-hydroxy-acetamidine is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 5 positions, and an acetamidine group with a hydroxyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethyl-phenyl)-N-hydroxy-acetamidine typically involves the reaction of 2,5-dimethylphenylamine with hydroxylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:
Formation of the Intermediate: 2,5-dimethylphenylamine is reacted with hydroxylamine to form the intermediate 2,5-dimethylphenylhydroxylamine.
Acetylation: The intermediate is then acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to maximize yield and purity while minimizing costs and environmental impact. This often involves the use of catalysts and optimized reaction conditions, such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethyl-phenyl)-N-hydroxy-acetamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Amines.
Substitution: Halogenated derivatives, substituted phenyl compounds.
Scientific Research Applications
2-(2,5-Dimethyl-phenyl)-N-hydroxy-acetamidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethyl-phenyl)-N-hydroxy-acetamidine involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and acetamidine groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylphenylacetic acid: Similar phenyl ring structure with different functional groups.
2,5-Dimethylphenylhydroxylamine: Intermediate in the synthesis of 2-(2,5-Dimethyl-phenyl)-N-hydroxy-acetamidine.
2,5-Dimethylphenylmagnesium bromide: Grignard reagent used in organic synthesis.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C10H14N2O |
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Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(2,5-dimethylphenyl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C10H14N2O/c1-7-3-4-8(2)9(5-7)6-10(11)12-13/h3-5,13H,6H2,1-2H3,(H2,11,12) |
InChI Key |
HONUHLZPDNWMPV-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)C/C(=N\O)/N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=NO)N |
Origin of Product |
United States |
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